methyl 4-cyclopentaneamidobenzoate
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Overview
Description
This compound finds its application in the field of medicinal chemistry, synthetic organic chemistry, and pharmaceutical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyclopentaneamidobenzoate can be synthesized through various methods. One common approach involves the esterification of 4-cyclopentaneamidobenzoic acid with methanol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclopentaneamidobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted benzoates or amides.
Scientific Research Applications
Methyl 4-cyclopentaneamidobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 4-cyclopentaneamidobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-cyclopentaneamidobenzoate can be compared with other similar compounds, such as:
Methyl 4-aminobenzoate: Another ester derivative of benzoic acid, used in organic synthesis and as a dye intermediate.
Methyl 4-hydroxybenzoate:
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentaneamide moiety provides additional steric and electronic effects, influencing its reactivity and interactions with biological targets.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.
Properties
CAS No. |
540531-66-6 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.3 |
Purity |
90 |
Origin of Product |
United States |
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